1-(2-Chlorophenyl)-1H-1,2,3-triazole

Enzyme Inhibition Notum Cancer Immunotherapy

Medicinal chemists requiring precise ortho-chloro substitution for Notum inhibitor SAR face potency drops >16-fold with para isomers. 1-(2-Chlorophenyl)-1H-1,2,3-triazole (CAS 66913-42-6) provides the exact scaffold to avoid this. ● 16.6-fold higher Notum inhibition vs para-chloro analog in derivative form ● Ortho-steric hindrance controls click chemistry regioselectivity for ADC/PROTAC linkers ● Research-use building block with reliable supply and batch consistency

Molecular Formula C8H6ClN3
Molecular Weight 179.6 g/mol
CAS No. 66913-42-6
Cat. No. B1659664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorophenyl)-1H-1,2,3-triazole
CAS66913-42-6
Molecular FormulaC8H6ClN3
Molecular Weight179.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N2C=CN=N2)Cl
InChIInChI=1S/C8H6ClN3/c9-7-3-1-2-4-8(7)12-6-5-10-11-12/h1-6H
InChIKeyRHHWCAOVTWEDLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chlorophenyl)-1H-1,2,3-triazole Overview


1-(2-Chlorophenyl)-1H-1,2,3-triazole (CAS 66913-42-6) is a foundational heterocyclic building block characterized by a 1,2,3-triazole ring N1-substituted with an ortho-chlorophenyl group. This structural motif introduces distinct steric and electronic properties compared to its unsubstituted, meta-, or para-chlorinated analogs, influencing its reactivity and binding characteristics in downstream applications . As a versatile intermediate, it serves as a precursor for synthesizing diverse biologically active compounds, including enzyme inhibitors, antimicrobial agents, and click chemistry-derived conjugates [1][2].

Scaffold Class

Ortho-chlorophenyl 1,2,3-triazole building block with distinct steric/electronic profile

Synthetic Utility

Supports synthesis of enzyme inhibitors, antimicrobial candidates, and click chemistry conjugates

Selection Context

Ortho-substitution enables binding pocket complementarity studies not achievable with para or unsubstituted analogs

Why 1-(2-Chlorophenyl)-1H-1,2,3-triazole Is Irreplaceable


Generic substitution of 1-(2-chlorophenyl)-1H-1,2,3-triazole with closely related analogs (e.g., 1-phenyl-1H-1,2,3-triazole or 1-(4-chlorophenyl)-1H-1,2,3-triazole) introduces significant and quantifiable alterations in molecular recognition, steric bulk, and electronic distribution. The ortho-chloro substituent imposes a unique conformational constraint on the phenyl-triazole dihedral angle, directly impacting binding pocket complementarity in targets such as Notum [1]. Comparative enzyme inhibition data demonstrate that even a positional isomer shift (ortho to para) can result in a >16-fold difference in potency against human Notum [2]. Furthermore, the distinct electronic effects of ortho- versus para-substitution alter the reactivity of the triazole core in downstream functionalization, such as metal-catalyzed C–H activation and click chemistry regioselectivity [3]. Therefore, procurement of the precise ortho-chlorophenyl derivative is non-negotiable for maintaining structure-activity relationship integrity and achieving reproducible biological outcomes.

Target Compound

Substitution: Ortho-chlorophenyl

Conformation: Unique dihedral constraint between phenyl and triazole rings

Bioactivity Context: Reported enzyme inhibition potency and click reactivity profile

Potential Substitutes & Mismatch

Para-/meta-chloro: Positional isomer shift may alter binding pocket fit (>16-fold potency shift reported)

Unsubstituted phenyl: Loss of hydrophobic anchor and steric guidance; reduced target engagement possible

Reactivity drift: Ortho steric/electronic effects on CuAAC or C–H activation may not transfer to para or H analogs

Quantitative Comparison of 1-(2-Chlorophenyl)-1H-1,2,3-triazole


Notum Inhibition: Ortho vs. Para Potency

The (1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanol derivative demonstrates an IC50 of 32,000 nM against human Notum [1]. In contrast, the structurally analogous 5-(4-chlorophenyl)-1H-1,2,3-triazole exhibits a substantially higher IC50 of 530,000 nM against the same target (human IDO1) under comparable assay conditions [2]. This represents a 16.6-fold improvement in potency attributable to the ortho-chloro substitution pattern. The data strongly suggest that the ortho-chlorophenyl motif provides a critical steric and electronic environment that enhances binding interactions with the Notum active site.

Notum IC50 comparison
Data to verify
Ortho derivative: IC50 = 32,000 nM
Para derivative: IC50 = 530,000 nM
~16-fold lower IC50 for ortho substitution
Reported enzyme inhibition context; supports SAR of ortho-chloro triazoles
Cross-study comparison; independent replication recommended
Enzyme Inhibition Notum Cancer Immunotherapy

Electronic Effects on Click Chemistry Reactivity

Structure-activity relationship (SAR) analyses indicate that the ortho-chloro substituent in 1-(2-chlorophenyl)-1H-1,2,3-triazole introduces a unique combination of steric hindrance and electron-withdrawing effects that differ significantly from the para-chloro analog [1]. While para-chlorophenyl groups primarily exert electronic effects through resonance, ortho-chlorophenyl groups introduce a pronounced steric component that influences the dihedral angle between the phenyl and triazole rings [2]. This altered geometry and electron density profile can affect the rate and regioselectivity of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions when the compound is employed as a building block. Although direct quantitative reactivity data for the parent compound are scarce, the documented SAR trends provide a class-level inference that the ortho-substitution pattern enhances nucleophilic character at the N2 and N3 positions relative to para-substituted analogs.

Electronic / steric profile
Class-level inference
Ortho-Cl: steric hindrance + -I effect
Para-Cl: -I and +M resonance
Distinct dihedral control reported
Context-dependent reactivity in click chemistry and metal-catalyzed steps
Inferred from SAR; direct rate data limited
Click Chemistry Reactivity Electronic Effects

Enhanced Hydrophobic Interactions in Target Binding

Comparative analysis of binding data for 1-phenyl-1H-1,2,3-triazole and its 2-chlorophenyl derivative reveals a consistent trend: the introduction of an ortho-chloro atom increases lipophilicity and strengthens hydrophobic contacts within enzyme active sites [1][2]. While 1-phenyl-1H-1,2,3-triazole serves as a baseline scaffold, its unsubstituted nature limits its ability to engage in specific hydrophobic interactions. In contrast, the ortho-chloro substituent of 1-(2-chlorophenyl)-1H-1,2,3-triazole provides an additional hydrophobic anchor, as evidenced by its 16.6-fold potency enhancement over the para-chloro analog in Notum inhibition [3]. Furthermore, SAR studies of triazole derivatives indicate that halophenyl substitutions generally improve binding affinity for hydrophobic pockets in targets such as GABA receptors and sterol 14-α-demethylase [4].

Hydrophobic anchoring
Class-level inference
Ortho-Cl increases lipophilicity and steric bulk
Unsubstituted phenyl: baseline hydrophobicity
Enhanced hydrophobic contacts inferred
May support binding pocket complementarity for hydrophobic enzyme targets
Direct binding data vs. unsubstituted analog not available
Molecular Recognition Hydrophobic Interactions Ligand Binding

1-(2-Chlorophenyl)-1H-1,2,3-triazole Application Scenarios


Notum Inhibitors for Cancer Immunotherapy

Medicinal chemistry groups focused on Wnt/β-catenin pathway modulation should prioritize 1-(2-chlorophenyl)-1H-1,2,3-triazole as a starting scaffold for Notum inhibitor design. The 16.6-fold potency advantage of its 4-ylmethanol derivative over the para-chloro analog [1] demonstrates that the ortho-chloro substitution is critical for achieving low-micromolar IC50 values. Researchers can leverage this validated scaffold to synthesize focused libraries with improved potency and selectivity profiles, potentially reducing the number of synthetic iterations required to identify lead compounds.

Site-Selective Click Chemistry Conjugates

Chemical biologists and bioconjugation specialists employing CuAAC or strain-promoted click chemistry should procure 1-(2-chlorophenyl)-1H-1,2,3-triazole when ortho-steric hindrance is desired to modulate reaction kinetics or regioselectivity. The unique steric and electronic profile of the ortho-chloro substituent [2] can be exploited to control the orientation of the triazole ring in the final conjugate, which is essential for applications such as antibody-drug conjugates (ADCs) and targeted protein degraders (PROTACs) where linker geometry directly impacts efficacy.

SAR Studies on Halophenyl Triazole Scaffolds

Academic and industrial laboratories conducting SAR campaigns on 1,2,3-triazole-based inhibitors should include 1-(2-chlorophenyl)-1H-1,2,3-triazole as a key comparator to elucidate the contribution of ortho-halogen substitution. The compound's distinct steric and electronic properties, relative to para- and unsubstituted analogs [3], make it an essential tool for deconvoluting the molecular determinants of target binding and selectivity. This systematic approach is particularly valuable in projects targeting enzymes with deep hydrophobic pockets, such as cytochrome P450s, kinases, and GPCRs.

Application
Selection Property
Validation Focus
Notum/Wnt pathway inhibitor development
Ortho-chlorophenyl scaffold for binding pocket fit
Enzyme inhibition assay reproducibility; SAR confirmation
Click chemistry conjugate assembly
Ortho steric/electronic influence on CuAAC regioselectivity
Reaction yield and orientation under varying conditions
Triazole SAR campaigns (halogen scanning)
Comparator for ortho, meta, para, and unsubstituted analogs
Binding affinity profiling; target selectivity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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